![molecular formula C19H19N5O2 B15062253 L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI)](/img/structure/B15062253.png)
L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) is a complex organic compound with a molecular formula of C25H31N5O3 It is a derivative of L-Valine, an essential amino acid, and features a tetrazole ring attached to a biphenyl structure
Vorbereitungsmethoden
The synthesis of L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) involves several steps. One common synthetic route includes the following steps:
Formation of the Biphenyl Tetrazole Intermediate: The biphenyl tetrazole intermediate is synthesized by reacting 4-bromobiphenyl with sodium azide in the presence of a copper catalyst to form the tetrazole ring.
Coupling with L-Valine: The intermediate is then coupled with L-Valine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Pharmaceutical Research: It is used in the development of new pharmaceuticals, particularly in the design of angiotensin II receptor antagonists.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Wirkmechanismus
The mechanism of action of L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) involves its interaction with specific molecular targets. The tetrazole ring and biphenyl structure allow the compound to bind to angiotensin II receptors, inhibiting their activity. This inhibition can lead to various physiological effects, such as vasodilation and reduced blood pressure. The compound’s molecular targets include angiotensin II type 1 receptors (AT1 receptors), and its pathways involve the renin-angiotensin system.
Vergleich Mit ähnlichen Verbindungen
L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) can be compared with other similar compounds, such as:
Valsartan: A well-known angiotensin II receptor antagonist with a similar biphenyl tetrazole structure.
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action but different structural features.
Irbesartan: A compound with a similar therapeutic application but distinct chemical structure.
The uniqueness of L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) lies in its specific structural modifications, which may confer unique pharmacological properties and potential advantages in therapeutic applications.
Eigenschaften
Molekularformel |
C19H19N5O2 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylideneamino]butanoic acid |
InChI |
InChI=1S/C19H19N5O2/c1-12(2)17(19(25)26)20-11-13-7-9-14(10-8-13)15-5-3-4-6-16(15)18-21-23-24-22-18/h3-12,17H,1-2H3,(H,25,26)(H,21,22,23,24)/t17-/m0/s1 |
InChI-Schlüssel |
XSHSVBJLNJNRJC-KRWDZBQOSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)N=CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 |
Kanonische SMILES |
CC(C)C(C(=O)O)N=CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


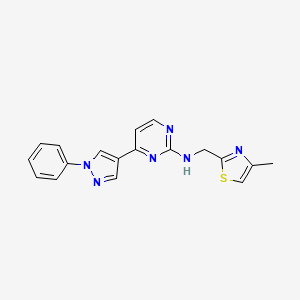
![(4aS,6R,7R,7aS)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B15062183.png)
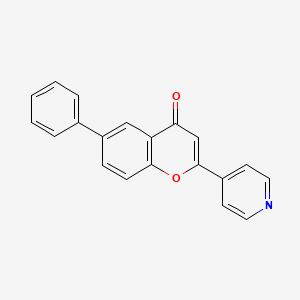
![tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate](/img/structure/B15062195.png)
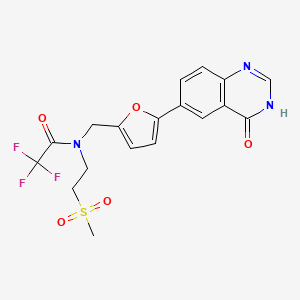
![3-(6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-4-methylbenzoic acid](/img/structure/B15062226.png)
![3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaph osphole](/img/structure/B15062227.png)
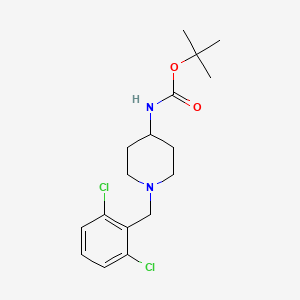
![Ethyl [dimethyl(phenyl)silyl]phenylcarbamate](/img/structure/B15062236.png)
![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate](/img/structure/B15062241.png)
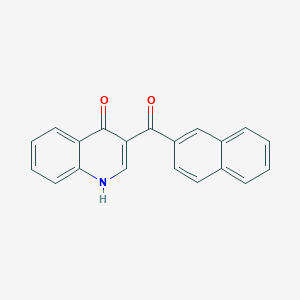
![1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B15062260.png)
![2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene](/img/structure/B15062268.png)

